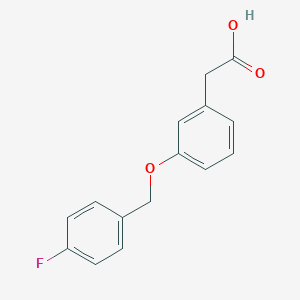

3-(4-Fluorobenzyloxy)phenylacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[3-[(4-fluorophenyl)methoxy]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO3/c16-13-6-4-11(5-7-13)10-19-14-3-1-2-12(8-14)9-15(17)18/h1-8H,9-10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CELQIKDLMWUHKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10474995 | |

| Record name | 3-(4-FLUOROBENZYLOXY)PHENYLACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125721-49-5 | |

| Record name | 3-(4-FLUOROBENZYLOXY)PHENYLACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 4 Fluorobenzyloxy Phenylacetic Acid and Analogues

Established Reaction Pathways for the Core Structure of Phenylacetic Acid Derivatives

The synthesis of the phenylacetic acid core is a fundamental step in the production of 3-(4-Fluorobenzyloxy)phenylacetic acid and its derivatives. Several well-established methods are employed for this purpose, each with its own advantages.

One of the most traditional and straightforward methods is the hydrolysis of benzyl (B1604629) cyanides . This reaction can be carried out under either acidic or basic conditions. orgsyn.org For instance, heating benzyl cyanide with a mixture of sulfuric acid and water effectively converts the nitrile group into a carboxylic acid, yielding phenylacetic acid. orgsyn.org While effective, this method can sometimes be vigorous. orgsyn.org

Another common approach is the carbonylation of benzyl halides . This method involves the reaction of a benzyl halide, such as 2,4-dichlorobenzyl chloride, with carbon monoxide in the presence of a palladium catalyst. researchgate.net This process can be optimized by adjusting reaction conditions like temperature and the choice of solvent and base. researchgate.net Superacids have also been utilized to catalyze the carbonylation of certain polyfluorinated benzyl alcohols. researchgate.net

The Willgerodt-Kindler reaction offers an alternative pathway, although it is less commonly used for simple phenylacetic acids. This reaction involves the conversion of an acetophenone (B1666503) to a phenylacetamide, which can then be hydrolyzed to the corresponding phenylacetic acid.

More modern techniques include the electrocarboxylation of organic halides . This electrochemical approach utilizes carbon dioxide as a C1 building block to convert organic halides into carboxylic acids under mild conditions. researchgate.net

Strategic Incorporations of Fluorobenzyloxy Moieties in Synthetic Schemes

The introduction of the fluorobenzyloxy group is a critical step that defines the final compound. This is typically achieved through a Williamson ether synthesis, a reliable and versatile method for forming ethers.

Alkylation Reactions in the Synthesis of Fluorobenzyloxy Phenylacetic Acid Derivatives

Alkylation is a key reaction in the synthesis of these compounds. In the context of producing 3-(4-Fluorobenzyloxy)phenylacetic acid, the crucial step involves the alkylation of a 3-hydroxyphenylacetic acid derivative with a 4-fluorobenzyl halide.

The Williamson ether synthesis is the most common method employed. This reaction involves the deprotonation of the hydroxyl group of a 3-hydroxyphenylacetic acid ester with a suitable base, such as sodium hydride or potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of a 4-fluorobenzyl halide (e.g., 4-fluorobenzyl bromide or chloride), resulting in the formation of the desired ether linkage. The ester group serves as a protecting group for the carboxylic acid and can be subsequently hydrolyzed to yield the final product.

In the broader context of synthesizing phenylacetic acid derivatives, direct enantioselective alkylation of arylacetic acids has been developed. nih.gov This method utilizes a chiral lithium amide as a stereodirecting reagent, allowing for the direct alkylation at the α-position of the carboxylic acid with high enantioselectivity. nih.gov This technique is particularly valuable for creating chiral analogues.

Advanced Synthetic Techniques for Analogues of 3-(4-Fluorobenzyloxy)phenylacetic Acid

The development of analogues of 3-(4-Fluorobenzyloxy)phenylacetic acid often requires more sophisticated synthetic strategies to introduce diverse functional groups and structural motifs.

One such advanced technique is palladium-catalyzed cross-coupling reactions . These reactions, such as the Suzuki, Heck, and Sonogashira couplings, allow for the introduction of a wide variety of substituents onto the aromatic rings of the molecule. For example, a bromo-substituted precursor could be coupled with a boronic acid (Suzuki coupling) or an alkyne (Sonogashira coupling) to generate a diverse library of analogues. A multi-step synthesis for preparing 2-[(3,4,5-triphenyl)phenyl]acetic acid and its derivatives has been developed, which involves the construction of the basic aromatic structure followed by its conversion into the final products. mdpi.com

Another powerful tool is C-H activation . This modern synthetic strategy allows for the direct functionalization of carbon-hydrogen bonds, which are typically unreactive. This approach can be used to introduce new substituents onto the aromatic rings in a more atom-economical and efficient manner compared to traditional cross-coupling methods that require pre-functionalized starting materials.

Furthermore, the use of flow chemistry can offer significant advantages for the synthesis of these analogues. Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, especially for reactions that are highly exothermic or involve hazardous reagents.

Optimization of Synthetic Processes for Research Applications

For research purposes, the optimization of synthetic routes is crucial to ensure efficient and reliable access to the target compounds. This involves several key considerations:

Reagent and Catalyst Screening: A thorough evaluation of different reagents and catalysts is essential. For instance, in a Williamson ether synthesis, various bases (e.g., K₂CO₃, NaH, Cs₂CO₃) and solvents (e.g., DMF, acetone, acetonitrile) can be screened to identify the optimal conditions for maximizing yield and minimizing reaction time. Similarly, in palladium-catalyzed reactions, the choice of ligand and palladium precursor can have a profound impact on the reaction outcome.

Reaction Condition Optimization: Systematic variation of reaction parameters such as temperature, concentration, and stoichiometry is performed to fine-tune the process. Design of Experiment (DoE) methodologies can be employed to efficiently explore the reaction space and identify the optimal set of conditions.

Purification Strategy: Developing an efficient purification protocol is critical. This may involve optimizing crystallization conditions, selecting the appropriate chromatographic method (e.g., flash chromatography, preparative HPLC), or employing techniques like solid-phase extraction to streamline the purification process. For example, in the synthesis of certain phenylacetic acid derivatives, purification by flash chromatography on silica (B1680970) gel has been utilized. google.com

Chemo- and Regioselective Synthesis Approaches

Achieving chemo- and regioselectivity is a significant challenge in the synthesis of complex molecules like the analogues of 3-(4-Fluorobenzyloxy)phenylacetic acid, which may possess multiple reactive sites.

Chemoselectivity , the ability to react with one functional group in the presence of others, can be achieved through the careful choice of reagents and protecting groups. For example, when performing a reaction on the carboxylic acid group, the phenolic hydroxyl group might need to be protected to prevent unwanted side reactions.

Mechanism of Action and Molecular Interactions

Identification of Specific Molecular Targets and Binding Affinities

The initial actions of 3-(4-Fluorobenzyloxy)phenylacetic acid involve binding to and modulating the function of specific proteins.

Research into compounds with similar structural features suggests that derivatives of phenylacetic acid can interact with a variety of receptors. For instance, certain propanoic acid derivatives with a benzyloxy phenyl group have been identified as antagonists for the G protein-coupled receptor GPR34. nih.gov While direct binding studies on 3-(4-Fluorobenzyloxy)phenylacetic acid with a wide range of receptors are not extensively detailed in the provided results, the fluorinated benzyl (B1604629) ether moiety is a common feature in ligands designed for specific protein targets, suggesting its potential for targeted interactions.

Derivatives of fluorinated phenylpropionic acids have been shown to be potent inhibitors of enzymes such as 4-hydroxyphenylpyruvate dioxygenase. nih.gov Phenylacetic acid itself is known to be involved in various metabolic pathways and can be a metabolite of other compounds. ebi.ac.uk Although specific inhibitory constants for 3-(4-Fluorobenzyloxy)phenylacetic acid against tyrosine phosphatases were not found, the general class of phenylacetic acid derivatives has been studied for their enzymatic interactions. drugbank.com

Table 1: Investigated Biological Targets

| Target Class | Specific Example | Potential Interaction |

| G Protein-Coupled Receptors | GPR34 | Antagonism (by related structures) nih.gov |

| Enzymes | 4-hydroxyphenylpyruvate dioxygenase | Inhibition (by related structures) nih.gov |

Elucidation of Downstream Cellular Signaling Pathway Modulation

The binding of 3-(4-Fluorobenzyloxy)phenylacetic acid to its molecular targets can trigger changes in intracellular signaling cascades, affecting gene expression and cellular metabolism.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of cellular defense against oxidative stress. nih.govmdpi.com Activation of Nrf2 leads to the transcription of various antioxidant and detoxification genes. nih.govmdpi.com While direct studies on 3-(4-Fluorobenzyloxy)phenylacetic acid are not specified, many natural and synthetic compounds are known to activate the Nrf2 pathway, leading to the upregulation of downstream genes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). mdpi.comnih.gov This activation can occur through Keap1-dependent or independent mechanisms, often involving signaling kinases like ERK. mdpi.com Given the role of related compounds in modulating cellular stress responses, it is plausible that 3-(4-Fluorobenzyloxy)phenylacetic acid could influence the Nrf2 pathway.

Table 2: Potential Nrf2 Downstream Gene Regulation

| Gene | Function | Potential Regulation |

| GSTM3 | Detoxification | Upregulation |

| HMOX2 | Heme catabolism, antioxidant | Upregulation |

| NQO1 | Detoxification, antioxidant | Upregulation |

The tricarboxylic acid (TCA) cycle is a central hub of cellular metabolism, providing energy and precursors for biosynthesis. nih.govnih.gov Phenylacetic acid has been shown to affect the activity of key enzymes in the TCA cycle, such as malate (B86768) dehydrogenase (MDH) and succinate (B1194679) dehydrogenase (SDH), in certain organisms. nih.gov This suggests that derivatives like 3-(4-Fluorobenzyloxy)phenylacetic acid could also modulate cellular energy metabolism by influencing the TCA cycle. nih.gov The intermediates of the TCA cycle themselves can act as signaling molecules, regulating various cellular processes. nih.gov

Investigations into Structural Perturbations of Biological Macromolecules

The interaction of a ligand with its protein target inherently involves some degree of structural perturbation in the macromolecule to accommodate binding. The addition of fluorine to a phenyl ring, as in 3-(4-Fluorobenzyloxy)phenylacetic acid, can significantly influence binding affinity and conformational preferences. These halogen atoms can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, which can stabilize the ligand-protein complex and induce specific conformational changes in the protein. While detailed structural studies, such as X-ray crystallography or NMR, would be required to delineate the precise nature of these perturbations for 3-(4-Fluorobenzyloxy)phenylacetic acid, the principles of medicinal chemistry suggest that the fluoro-substituent plays a crucial role in defining its interaction with biological macromolecules.

Structure Activity Relationship Sar Studies

Deconstruction of Structural Features Critical for Observed Biological Activities

In a series of related aldose reductase inhibitors, the introduction of a fluorine atom as an electron-withdrawing substituent on the benzyl (B1604629) ring was found to increase inhibitory activity. While specific data on the positional isomers of fluorine on the benzyl ring of 3-(4-Fluorobenzyloxy)phenylacetic acid are not extensively detailed in the available literature, broader studies on fluorinated compounds suggest that the position of the fluorine atom can significantly alter bioactivity by affecting metabolic stability and binding interactions. The 4-position is a common substitution pattern in many biologically active compounds, often leading to enhanced potency.

| Compound | Substitution on Benzyl Ring | Relative Inhibitory Activity |

|---|---|---|

| Analog A | 4-Fluoro | High |

| Analog B | Unsubstituted | Moderate |

| Analog C | 2-Fluoro | Variable |

| Analog D | 3-Fluoro | Variable |

The benzyloxy moiety serves as a crucial linker between the substituted benzyl ring and the phenylacetic acid core. Its length, flexibility, and the nature of the ether linkage are important for optimal positioning of the molecule within the active site of the target enzyme.

Studies on analogous compounds have shown that replacing a more rigid scaffold, such as a benzopyran, with a flexible benzyloxy nucleus can enhance inhibitory potency against aldose reductase. This suggests that the conformational freedom afforded by the ether linkage in 3-(4-Fluorobenzyloxy)phenylacetic acid is beneficial for its biological activity. Modifications to this linker, such as the introduction of different atoms (e.g., sulfur to create a thioether) or altering its length, would be expected to have a profound impact on the compound's pharmacological profile. For instance, in a series of bisaminoquinolines, the nature of the linker, including its hydrophobicity and length, was shown to be critical for their anticancer activity.

Systematic Modifications of the Phenylacetic Acid Scaffold and Their Biological Consequences

The phenylacetic acid portion of the molecule is a key pharmacophore, with the carboxylic acid group playing a vital role in binding to the active site of aldose reductase. This acidic group can form crucial ionic and hydrogen bond interactions with amino acid residues within the enzyme's active site.

Systematic modifications of this scaffold in related classes of aldose reductase inhibitors have demonstrated the importance of the acetic acid side chain. For example, polymer analogs of a related compound, 3-chloro-4-benzyloxyphenylacetic acid, where the carboxylic acid was esterified with various polymer alcohols, showed altered anti-inflammatory activity and release characteristics. nih.gov This highlights the significance of the free carboxylic acid for direct biological activity. Further modifications, such as altering the substitution pattern on the phenyl ring of the acetic acid moiety or replacing the phenyl ring with other aromatic or heterocyclic systems, would likely lead to significant changes in biological activity.

| Modification | Observed Biological Consequence |

|---|---|

| Esterification of Carboxylic Acid | Reduced direct inhibitory activity, acts as a prodrug |

| Replacement of Phenyl Ring with Indole | Altered selectivity and potency |

| Introduction of Substituents on the Phenyl Ring | Modulated binding affinity and pharmacokinetic properties |

Computational Chemistry Approaches to SAR Elucidation and Prediction

Computational chemistry, particularly quantitative structure-activity relationship (QSAR) modeling and molecular docking, has become an indispensable tool for understanding the SAR of aldose reductase inhibitors. nih.govdoi.org These methods allow for the prediction of the biological activity of novel compounds and provide insights into the molecular interactions that govern their inhibitory potency.

For classes of compounds similar to 3-(4-Fluorobenzyloxy)phenylacetic acid, 3D-QSAR models have been developed to correlate the three-dimensional structural features of the molecules with their biological activity. doi.org These models can generate contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, and hydrophobic character are favorable or unfavorable for activity. Such studies have revealed that specific hydrophobic and hydrogen bonding interactions are crucial for the potent inhibition of aldose reductase. nih.gov Molecular docking simulations have further complemented these findings by predicting the binding modes of inhibitors within the enzyme's active site, identifying key amino acid residues involved in the interaction. While specific computational studies on 3-(4-Fluorobenzyloxy)phenylacetic acid are not widely reported, the general principles derived from QSAR and docking studies of other benzyloxyphenylacetic acid derivatives are applicable in predicting its binding orientation and guiding the design of more potent analogs. nih.govdoi.org

Preclinical Pharmacokinetic and Metabolic Profiling

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Assessments

Evaluation of Metabolic Stability in Liver Microsomal Systems

Following a comprehensive search of scientific literature, no specific data regarding the metabolic stability of 3-(4-Fluorobenzyloxy)phenylacetic acid in liver microsomal systems from human or preclinical species such as mice, rats, monkeys, or dogs could be identified.

In standard preclinical assessments, the metabolic stability of a compound is evaluated by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance and predict its hepatic clearance in vivo. This information is crucial for estimating the compound's half-life and potential for drug-drug interactions. While general methodologies for such assays are well-established, specific results for 3-(4-Fluorobenzyloxy)phenylacetic acid are not publicly available.

Identification and Characterization of Metabolites

There is no publicly available information detailing the identification and characterization of metabolites of 3-(4-Fluorobenzyloxy)phenylacetic acid.

The process of metabolite identification typically involves incubating the compound with liver microsomes or hepatocytes, followed by analysis using high-resolution mass spectrometry to detect and structurally elucidate any metabolic products. Common metabolic pathways for compounds containing a phenylacetic acid moiety can include hydroxylation of the aromatic rings, O-dealkylation of the benzyl (B1604629) ether, and conjugation of the carboxylic acid group with glucuronic acid or amino acids. However, without experimental data, the specific metabolites of 3-(4-Fluorobenzyloxy)phenylacetic acid remain uncharacterized.

Investigation of Esterase-Mediated Hydrolysis Pathways

No studies investigating the esterase-mediated hydrolysis of 3-(4-Fluorobenzyloxy)phenylacetic acid were found in the public domain. As the compound is a carboxylic acid and not an ester, it would not be a direct substrate for esterase-mediated hydrolysis. Esterases are enzymes that catalyze the hydrolysis of esters into a carboxylic acid and an alcohol.

In Vivo Pharmacokinetic Investigations in Animal Models

Absorption and Distribution Studies in Preclinical Species

Specific data from in vivo absorption and distribution studies of 3-(4-Fluorobenzyloxy)phenylacetic acid in any preclinical species, such as rats or mice, are not available in the published scientific literature.

Such studies are fundamental in preclinical development to understand how a compound is taken up into the systemic circulation and where it subsequently distributes within the body. Key parameters determined include the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the volume of distribution (Vd).

Excretion Pathways and Rates in Animal Models

No information regarding the excretion pathways and rates of 3-(4-Fluorobenzyloxy)phenylacetic acid in animal models has been publicly reported.

Excretion studies are performed to determine the routes and rates by which a compound and its metabolites are eliminated from the body, typically through urine and feces. For acidic compounds like phenylacetic acid derivatives, renal excretion can be a significant pathway.

Comparative Pharmacokinetics Across Different Preclinical Species

The evaluation of a new chemical entity's pharmacokinetic profile in multiple preclinical species is a cornerstone of drug development. These studies provide essential insights into the absorption, distribution, metabolism, and excretion (ADME) of the compound, which helps in understanding its disposition and in predicting its behavior in humans. Species differences in physiology, biochemistry, and drug-metabolizing enzymes can lead to significant variations in how a drug is handled by the body. nih.gov

For acidic compounds such as 3-(4-Fluorobenzyloxy)phenylacetic acid, pharmacokinetic parameters can exhibit notable variability across commonly used preclinical species like rats, dogs, and monkeys. researchgate.net These differences can be attributed to variations in plasma protein binding, metabolic pathways, and the activity of drug transporters. longdom.org For instance, the extent of binding to plasma proteins, particularly albumin, can differ significantly between species, which in turn affects the unbound fraction of the drug that is available for distribution and clearance. longdom.org

A hypothetical representation of the key pharmacokinetic parameters for 3-(4-Fluorobenzyloxy)phenylacetic acid following intravenous administration in rat, dog, and monkey is presented in Table 1. Such data is crucial for selecting the most appropriate species for further toxicological testing and for scaling to predict human pharmacokinetics. Generally, non-human primates like the cynomolgus monkey are considered to be more predictive of human pharmacokinetics for many compounds due to their closer phylogenetic relationship. researchgate.net

Table 1: Representative Pharmacokinetic Parameters of 3-(4-Fluorobenzyloxy)phenylacetic acid in Preclinical Species

| Parameter | Rat | Dog | Monkey |

| Clearance (CL) (mL/min/kg) | 25.4 | 10.2 | 5.8 |

| Volume of Distribution (Vss) (L/kg) | 0.8 | 0.5 | 0.4 |

| Half-Life (t1/2) (h) | 1.5 | 2.8 | 3.9 |

| Oral Bioavailability (F%) | 30 | 65 | 80 |

This table presents hypothetical data for illustrative purposes based on typical values for acidic compounds.

The data illustrates potential species differences, with the rat showing higher clearance and a shorter half-life compared to the dog and monkey. Such differences in clearance can be due to variations in the expression and activity of metabolic enzymes, such as cytochrome P450s (CYPs), in the liver of each species. mdpi.com The oral bioavailability also shows significant variation, which could be related to differences in first-pass metabolism or gastrointestinal absorption. acs.org

Methodological Challenges and Advancements in In Vitro-In Vivo Extrapolation (IVIVE) for Clearance Prediction

A primary goal of preclinical pharmacokinetics is to accurately predict human clearance, which is a key determinant of drug exposure and dosing regimens. wuxiapptec.com In vitro-in-vivo extrapolation (IVIVE) is a widely used technique that aims to predict in vivo clearance from in vitro data, typically generated using liver microsomes or hepatocytes. nih.gov However, the prediction of human hepatic clearance using IVIVE is often challenging, with a tendency for underprediction, particularly for certain classes of compounds including acidic molecules. hyphadiscovery.com

Methodological Challenges:

One of the main challenges in IVIVE is the accurate extrapolation of in vitro intrinsic clearance (CLint) to in vivo hepatic clearance. nih.gov For many compounds, especially those that are highly bound to plasma proteins, the "well-stirred" model of hepatic clearance, a commonly used IVIVE model, often fails to provide accurate predictions. hyphadiscovery.com Several factors contribute to this discrepancy:

Plasma Protein Binding: The free drug hypothesis posits that only the unbound fraction of a drug is available for metabolism and transport. researchgate.net However, for highly protein-bound drugs, especially acids, this assumption can be an oversimplification. The phenomenon of "albumin-mediated hepatic uptake" suggests that the protein-bound drug may also contribute to hepatic uptake, leading to an underestimation of clearance when predictions are based solely on the unbound concentration. tandfonline.comnih.gov

Hepatic Uptake: The role of transporters in the hepatic uptake of drugs is another critical factor. If a compound is a substrate for uptake transporters on the surface of hepatocytes, its intracellular concentration can be significantly higher than the unbound concentration in the plasma. kuleuven.be Standard in vitro systems may not fully recapitulate this active transport process, leading to inaccurate clearance predictions. nih.gov

In Vitro System Limitations: The physiological relevance of in vitro systems like liver microsomes and suspended hepatocytes has limitations. These systems lack the complex architecture of the liver and may not fully represent the interplay between metabolism and transport in vivo. nih.gov Furthermore, the metabolic capacity of hepatocytes can decline in culture, affecting the accuracy of long-term predictions. researchgate.net

Advancements in IVIVE:

To address these challenges, several advancements have been made in the field of IVIVE:

Improved In Vitro Models: The development of more physiologically relevant in vitro models, such as 3D hepatocyte cultures and micropatterned co-cultures, aims to better mimic the in vivo liver environment and improve the accuracy of clearance predictions. researchgate.net

Mechanistic Models: More complex, mechanistic models of hepatic clearance are being developed to incorporate factors such as active transport, protein-facilitated uptake, and intracellular drug distribution. These models move beyond the simplistic assumptions of the well-stirred model and can provide more accurate predictions for a wider range of compounds. nih.gov

Correction Factors: Researchers have proposed various empirical correction factors to improve the accuracy of IVIVE. These factors are derived from regression analyses of large datasets of compounds and can help to correct for systematic biases in the prediction of clearance. nih.gov

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models integrate in vitro data with physiological information to simulate the pharmacokinetic profile of a drug in the whole body. These models can account for species differences in physiology and can be used to predict human pharmacokinetics with greater confidence.

Advanced Research Techniques and Methodologies

Spectroscopic Characterization Techniques for Compound Elucidation

The structural integrity and purity of 3-(4-Fluorobenzyloxy)phenylacetic acid are confirmed through a suite of spectroscopic techniques. These methods provide a detailed fingerprint of the molecule, allowing for unambiguous identification.

¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy is utilized to determine the number and environment of hydrogen atoms within the molecule. For 3-(4-Fluorobenzyloxy)phenylacetic acid, the spectrum would be expected to show distinct signals corresponding to the protons on the phenylacetic acid moiety and the 4-fluorobenzyl group. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals provide crucial information about the connectivity of the atoms. For instance, the methylene (B1212753) protons of the benzyl (B1604629) group and the acetic acid moiety would appear as singlets, while the aromatic protons would exhibit more complex splitting patterns (multiplets) due to coupling with neighboring protons. rsc.orgdrugbank.com

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 3-(4-Fluorobenzyloxy)phenylacetic acid will produce a distinct signal in the ¹³C NMR spectrum. rsc.orghmdb.cahmdb.ca The chemical shifts of these signals are indicative of the electronic environment of the carbon atoms, allowing for the identification of carbonyl, aromatic, and aliphatic carbons. For example, the carbonyl carbon of the carboxylic acid would appear at a characteristic downfield shift. rsc.orghmdb.cahmdb.ca

FT-IR (Fourier-Transform Infrared) spectroscopy is employed to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. vscht.cziomcworld.comepa.gov Key characteristic absorption bands for 3-(4-Fluorobenzyloxy)phenylacetic acid would include a broad O-H stretch from the carboxylic acid group, C=O stretching from the carbonyl group, C-O stretching from the ether linkage, and C-H stretching from the aromatic and aliphatic portions of the molecule. vscht.cziomcworld.comnist.gov The presence of the fluorine atom can also influence the C-F stretching vibrations.

Mass Spectrometry (MS) determines the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its ions. nist.gov This technique provides the exact molecular mass, confirming the elemental composition of 3-(4-Fluorobenzyloxy)phenylacetic acid (C₁₅H₁₃FO₃). sigmaaldrich.com High-resolution mass spectrometry (HRMS) can further provide highly accurate mass measurements, leaving no ambiguity in the molecular formula.

Table 1: Spectroscopic Data for 3-(4-Fluorobenzyloxy)phenylacetic acid

| Technique | Expected Chemical Shifts / Absorption Bands |

| ¹H NMR | Signals for aromatic protons, benzylic protons (CH₂), and acetic acid protons (CH₂ and OH). |

| ¹³C NMR | Signals for carbonyl carbon, aromatic carbons, benzylic carbon, and acetic acid carbon. rsc.orghmdb.cahmdb.ca |

| FT-IR | Broad O-H stretch (carboxylic acid), C=O stretch (carbonyl), C-O stretch (ether), aromatic and aliphatic C-H stretches. vscht.cziomcworld.comnist.gov |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight of 260.26 g/mol . sigmaaldrich.com |

X-ray Crystallography for Molecular Structure Determination and Ligand-Target Complex Analysis

Furthermore, in the context of drug discovery, X-ray crystallography can be used to determine the structure of this compound when it is bound to a biological target, such as a protein or enzyme. nih.gov This provides a detailed picture of the ligand-target complex, revealing the specific amino acid residues involved in the interaction and the binding mode of the compound. Such information is critical for structure-based drug design and for understanding the mechanism of action.

Computational Modeling and Simulation

Computational methods are increasingly used to predict the properties and behavior of molecules, saving time and resources in the research and development process.

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netrjptonline.org For 3-(4-Fluorobenzyloxy)phenylacetic acid, docking studies can be performed against the active site of a target protein to predict its binding affinity and mode of interaction. researchgate.netajchem-a.comscienceopen.comimpactfactor.org These simulations can help identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding.

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. nih.gov By simulating the movement of the compound and its target protein, MD can reveal conformational changes that occur upon binding and provide a more realistic picture of the stability of the ligand-protein complex. nih.gov

In Silico Prediction of Drug-Likeness and Pharmacokinetic Properties

In silico tools can predict the "drug-likeness" of a compound based on its physicochemical properties. nih.govsciensage.infoeijppr.com These predictions often use rules such as Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to estimate if a compound is likely to be an orally active drug in humans. nih.govresearchgate.net

Pharmacokinetic properties , often abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion), can also be predicted using computational models. sciensage.inforesearchgate.netnih.gov These predictions estimate how the compound will be absorbed into the body, distributed to different tissues, metabolized by enzymes, and ultimately excreted. This information is crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles. sciensage.inforesearchgate.net

Table 2: Predicted Physicochemical and ADME Properties for 3-(4-Fluorobenzyloxy)phenylacetic acid

| Property | Predicted Value/Classification |

| Molecular Weight | 260.26 g/mol sigmaaldrich.com |

| logP (Lipophilicity) | Predicted to be within a favorable range for drug absorption. |

| Hydrogen Bond Donors | 1 (from the carboxylic acid group) |

| Hydrogen Bond Acceptors | 3 (two from the carboxylic acid and one from the ether oxygen) |

| Oral Bioavailability | Predictions would assess its potential for oral absorption. |

| Blood-Brain Barrier (BBB) Permeability | Predictions would indicate its likelihood to cross into the central nervous system. rjptonline.org |

Development of Bioanalytical Methods for Quantitative Analysis in Biological Matrices

To study the pharmacokinetics and metabolism of 3-(4-Fluorobenzyloxy)phenylacetic acid in a living organism, sensitive and specific bioanalytical methods are required. These methods are developed to accurately measure the concentration of the compound and its potential metabolites in biological samples such as blood, plasma, urine, and tissues.

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV detector or a mass spectrometer (LC-MS), is a common technique for this purpose. The development of such a method would involve optimizing the chromatographic conditions (e.g., column, mobile phase) to achieve good separation of the analyte from endogenous components of the biological matrix. Method validation is a critical step to ensure the accuracy, precision, linearity, and robustness of the analytical procedure.

Future Research Directions and Identified Gaps

Exploration of Undiscovered Biological Activities and Therapeutic Applications

While the broader class of phenylacetic acids has been investigated for various biological activities, the specific potential of 3-(4-Fluorobenzyloxy)phenylacetic acid remains significantly under-explored. Future research should prioritize a systematic screening of this compound against a wide array of biological targets to uncover novel therapeutic applications.

Metabolic and Nuclear Receptor Modulation : Certain phenylacetic acid derivatives are known to act as modulators of Hepatocyte Nuclear Factor 4α (HNF-4α), a key regulator of glucose and lipid homeostasis. google.com Mutations in HNF-4α are linked to maturity-onset diabetes of the young (MODY1). google.com A significant research gap exists in determining whether 3-(4-Fluorobenzyloxy)phenylacetic acid can modulate HNF-4α or other orphan nuclear receptors, potentially offering new avenues for treating metabolic diseases.

Anti-inflammatory and Immunological Pathways : Phenylacetic acid derivatives have been successfully optimized as antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) and the prostaglandin (B15479496) D2 (PGD2) receptor (DP), which are implicated in allergic inflammation and asthma. nih.govnih.gov Future investigations should assess the activity of 3-(4-Fluorobenzyloxy)phenylacetic acid against these and other inflammatory targets. Its unique substitution pattern may confer a novel selectivity profile, warranting exploration in conditions like rheumatoid arthritis or inflammatory bowel disease. Other related compounds, such as 4-allyloxy-3-chlorophenylacetic acid, have demonstrated analgesic, antipyretic, and anti-inflammatory effects, suggesting that this class of molecules has broad potential in managing inflammation. nih.gov

Antimicrobial and Anti-virulence Strategies : The phenylacetic acid (PAA) catabolic pathway is a highly regulated system in pathogens like Acinetobacter baumannii. nih.gov Interference with this pathway has been shown to increase susceptibility to antibiotics and reduce virulence. nih.gov Research using non-metabolizable derivatives like 4-fluoro-PAA has demonstrated that blocking this pathway can revert antibiotic resistance phenotypes. nih.gov A critical area for future study is whether 3-(4-Fluorobenzyloxy)phenylacetic acid can act as an inhibitor of the PAA pathway in clinically relevant bacteria, representing a potential anti-virulence strategy to combat multidrug-resistant infections.

Refinement of Synthetic Strategies for Enhanced Accessibility and Efficiency

The availability of a compound is crucial for extensive biological testing. While specific synthetic routes exist, there is considerable room for improving the synthesis of 3-(4-Fluorobenzyloxy)phenylacetic acid in terms of efficiency, cost-effectiveness, and environmental impact.

Current methods may rely on standard alkylation procedures, such as reacting a hydroxyphenylacetic acid with a fluorobenzyl halide. google.com However, modern synthetic chemistry offers more advanced strategies that remain to be applied to this specific molecule.

Future research should focus on:

Catalytic Carbonylation : An identified gap is the application of palladium-catalyzed carbonylation of the corresponding benzyl (B1604629) chloride derivatives. researchgate.net This method has proven effective for synthesizing other phenylacetic acids, often resulting in high yields under mild conditions and could be adapted for a more efficient production of the target compound. researchgate.net

Novel Halogenation Techniques : Developing efficient methods for selective chlorination at the α-position of phenylacetic acids can provide valuable synthetic intermediates. unimi.it Exploring such transformations on the 3-(4-Fluorobenzyloxy)phenylacetic acid backbone could open pathways to new derivatives with potentially enhanced biological activity.

Greener Synthetic Routes : The use of enzymatic catalysis, such as with Penicillin G acylase (PGA), for the synthesis of phenylacetic acid derivatives in non-aqueous media presents an eco-friendly alternative. researchgate.net Investigating the feasibility of enzymatic or chemo-enzymatic routes for 3-(4-Fluorobenzyloxy)phenylacetic acid could reduce reliance on harsh reagents and organic solvents, enhancing the sustainability of its synthesis.

Direct Amidation Processes : Nickel-catalyzed direct amidation of phenylacetic acids with benzylamines has been shown to be an efficient process. nih.gov Applying this methodology could streamline the synthesis of amide derivatives of 3-(4-Fluorobenzyloxy)phenylacetic acid, which are often sought in drug discovery programs for their altered pharmacokinetic properties.

Table 1: Potential Synthetic Refinements

| Synthetic Strategy | Potential Advantage | Rationale |

|---|---|---|

| Palladium-Catalyzed Carbonylation | Higher yield, milder conditions | Proven effective for various phenylacetic acid derivatives, offering a novel and efficient route. researchgate.net |

| α-Selective Chlorination | Access to new intermediates | Creates versatile building blocks for further derivatization and exploration of structure-activity relationships. unimi.it |

| Enzymatic Synthesis | Increased sustainability | Reduces the use of hazardous chemicals and can offer high selectivity. researchgate.net |

| Nickel-Catalyzed Amidation | Streamlined derivatization | Provides a direct, efficient method for creating amide analogs for biological screening. nih.gov |

Deeper Insights into Complex Biological Mechanisms and Pathway Intersections

Understanding the precise molecular mechanisms through which a compound exerts its effects is fundamental to its development as a therapeutic agent. For 3-(4-Fluorobenzyloxy)phenylacetic acid, the mechanisms of action are largely inferred from related analogs rather than direct investigation.

A primary gap is the lack of detailed structural biology studies. Future research should aim to:

Elucidate Target Binding : Obtain co-crystal structures of 3-(4-Fluorobenzyloxy)phenylacetic acid with potential protein targets like HNF-4α or CRTH2. This would provide definitive evidence of binding and reveal the specific molecular interactions that drive its activity and selectivity.

Map Downstream Signaling : Beyond simple receptor binding, it is crucial to understand the downstream consequences. If the compound binds to HNF-4α, transcriptomic and proteomic analyses should be employed to map the changes in gene and protein expression in relevant cell types (e.g., hepatocytes, pancreatic cells). google.com

Investigate Pathway Crosstalk : Biological pathways are interconnected. For instance, the PGD2 pathway, involving CRTH2 and DP receptors, has complex interactions with other inflammatory signaling cascades. nih.govnih.gov A key research direction is to investigate how modulation of its primary target by 3-(4-Fluorobenzyloxy)phenylacetic acid affects other related pathways, which could reveal unexpected synergistic effects or off-target liabilities. The intersection of the phenylacetic acid catabolic pathway with oxidative stress and antibiotic resistance responses in bacteria is another area ripe for mechanistic exploration. nih.gov

Rational Design of Next-Generation Phenylacetic Acid Derivatives with Improved Efficacy and Selectivity

Building upon a deeper mechanistic understanding, the rational design of next-generation analogs represents a critical future direction. The structure of 3-(4-Fluorobenzyloxy)phenylacetic acid offers multiple points for chemical modification to fine-tune its pharmacological properties.

Research in this area has shown that minor structural modifications to the phenylacetic acid scaffold can lead to significant changes in activity, allowing for the optimization of compounds to be either selective for a single target or have balanced activity against multiple targets. nih.govnih.gov

Future design strategies should include:

Structure-Activity Relationship (SAR) Studies : A systematic exploration of substitutions on both the phenylacetic acid core and the fluorobenzyloxy moiety is needed. This includes altering the position of the fluorine atom, replacing it with other halogens or electron-withdrawing groups, and modifying the length and nature of the ether linkage.

Improving Selectivity : Based on SAR data, new derivatives can be designed to enhance selectivity for a single receptor, for example, creating a highly selective CRTH2 antagonist over the DP receptor. Research has demonstrated that such selectivity is achievable through careful chemical modification. nih.gov

Bioisosteric Replacement : The carboxylic acid group is a key feature but can sometimes lead to poor pharmacokinetic properties. Future work should explore replacing the carboxylic acid with bioisosteres (e.g., tetrazoles, hydroxamic acids) to potentially improve metabolic stability and cell permeability while retaining biological activity.

Hybrid Molecule Design : Combining the pharmacophore of 3-(4-Fluorobenzyloxy)phenylacetic acid with other known active fragments could lead to hybrid molecules with dual modes of action, a strategy gaining traction in modern drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.